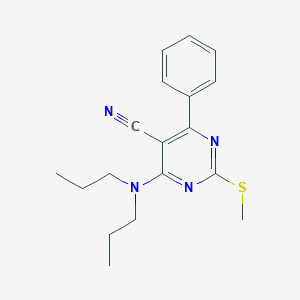
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one, also known as MPP, is a small molecule that has been studied extensively for its potential use in scientific research. MPP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigators in a range of fields. In
Mecanismo De Acción
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor and preventing the binding of adenosine. This results in a reduction in the activity of the receptor and a downstream effect on the biological processes that are regulated by the receptor. The exact mechanism by which 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one interacts with the receptor is still being investigated, but it is thought to involve interactions with specific amino acid residues in the receptor's binding pocket.
Biochemical and Physiological Effects:
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to have a range of biochemical and physiological effects, many of which are related to its ability to modulate adenosine receptor activity. For example, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to reduce inflammation in a range of animal models, likely due to its ability to block the adenosine A1 receptor, which is known to play a role in inflammation. 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has also been shown to have analgesic effects, reducing pain in animal models of various types of pain. Additionally, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to have effects on sleep, with studies showing that 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one can increase wakefulness and reduce sleep time in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has several advantages as a tool for scientific research. First, it is a small molecule that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one is a potent and selective antagonist of the adenosine A1 receptor, making it a valuable tool for investigating the role of this receptor in various biological processes. However, there are also limitations to the use of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one in lab experiments. For example, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results. Additionally, the effects of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one on different biological processes can be complex and difficult to predict, requiring careful experimental design and interpretation.
Direcciones Futuras
There are several future directions for research on 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one. One area of interest is the development of more selective adenosine A1 receptor antagonists that can be used to investigate the specific role of this receptor in different biological processes. Additionally, there is interest in investigating the effects of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one on other adenosine receptor subtypes, as well as other G protein-coupled receptors. Finally, there is interest in investigating the potential therapeutic applications of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one, particularly in the treatment of inflammation and pain. Overall, 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one is a promising tool for scientific research, and further investigation of its properties and potential applications is warranted.
Métodos De Síntesis
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one can be synthesized through a multi-step process involving the reaction of 4-methylpiperazine with 2-chloro-6-phenylpyrimidine-4-one. The resulting product can be purified through recrystallization to obtain 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one in its final form. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one for their experiments.
Aplicaciones Científicas De Investigación
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been used in a variety of scientific research applications due to its ability to modulate a range of biological processes. One of the most common uses of 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one is as a tool to study the function of adenosine receptors. Adenosine receptors are G protein-coupled receptors that play a critical role in a range of physiological processes, including sleep, pain, and inflammation. 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one has been shown to be a potent and selective antagonist of the adenosine A1 receptor, making it a valuable tool for investigating the role of this receptor in various biological processes.
Propiedades
Nombre del producto |
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one |
|---|---|
Fórmula molecular |
C15H18N4O |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C15H18N4O/c1-18-7-9-19(10-8-18)15-16-13(11-14(20)17-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17,20) |
Clave InChI |
WWQJFONSHVJSCJ-UHFFFAOYSA-N |
SMILES isomérico |
CN1CCN(CC1)C2=NC(=O)C=C(N2)C3=CC=CC=C3 |
SMILES |
CN1CCN(CC1)C2=NC(=O)C=C(N2)C3=CC=CC=C3 |
SMILES canónico |
CN1CCN(CC1)C2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)

![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)



![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)